![molecular formula C8H5F3N2S B2502415 {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile CAS No. 68672-37-7](/img/structure/B2502415.png)
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
Overview
Description
“{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile” is a chemical compound with the CAS number 68672-37-7 . It has a molecular weight of 218.20 and a molecular formula of C8H5F3N2S .
Molecular Structure Analysis
The molecular structure of “{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile” consists of an aromatic ring (phenyl group) with an amino group (NH2) and a trifluoromethyl group (CF3) attached. Additionally, it has a sulfanyl group (SH) and a formonitrile group (HCN) attached .Scientific Research Applications
- Trifluoromethyl phenyl sulfone, traditionally a nucleophilic trifluoromethylating agent, has been used as a trifluoromethyl radical precursor. Under visible light irradiation, it forms electron donor–acceptor (EDA) complexes with arylthiolate anions. This enables intramolecular single electron transfer (SET) reactions, leading to the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .
- Alpelisib, an FDA-approved drug, contains a trifluoromethyl alkyl-substituted pyridine moiety. It is used in cancer therapy and targets PI3Ks (phosphoinositide 3-kinases), which play crucial roles in cell proliferation, apoptosis, motility, and glucose metabolism .
- A high-purity CF3-containing diamine, 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene, has been synthesized. It is used to produce fluorinated polyimides with improved solubility and light color. These materials find applications in advanced coatings, membranes, and electronic devices .
Visible-Light-Promoted S-Trifluoromethylation
FDA-Approved Trifluoromethyl Group in Drug Design
Fluorinated Polyimides for Advanced Materials
properties
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVGEJYYHSTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

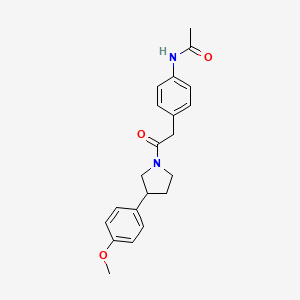
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
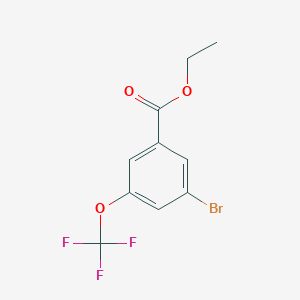
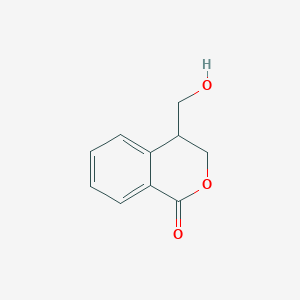
![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)
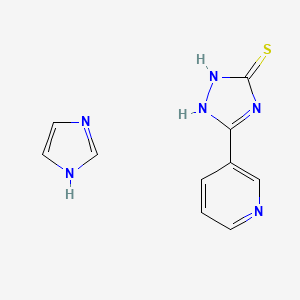
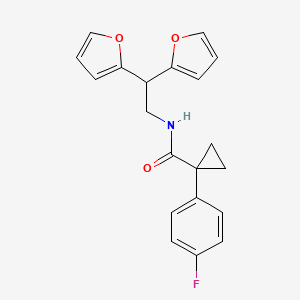
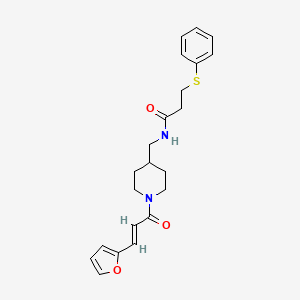

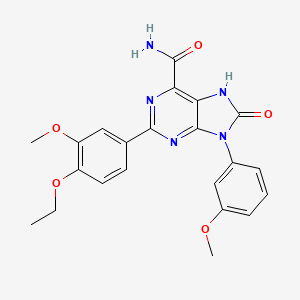
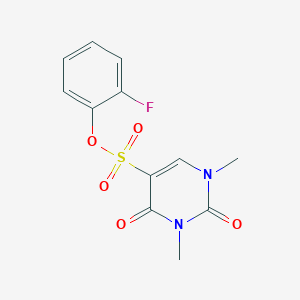
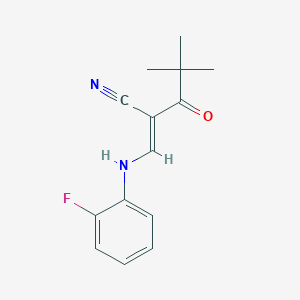
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)